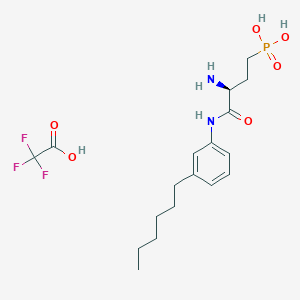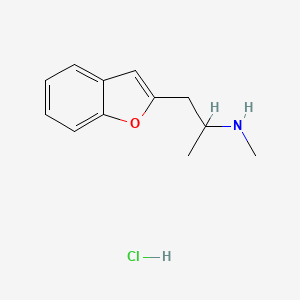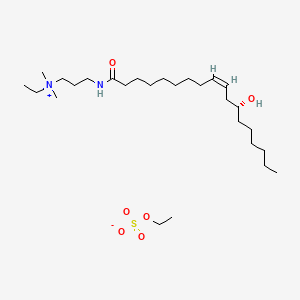
W140 (trifluoroacetate salt)
概要
説明
W140 トリフルオロ酢酸塩は、スフィンゴシン-1-リン酸受容体1アンタゴニストであるW146の不活性なエナンチオマーです。主に、スフィンゴシン-1-リン酸受容体1シグナル伝達に関わる科学研究における陰性対照として使用されます。この化合物は、C16H27N2O4P • CF3COOHの分子式と456.4 g/molの分子量を持ちます .
準備方法
合成経路と反応条件: W140 トリフルオロ酢酸塩の調製には、その親化合物であるW146の合成に続き、トリフルオロ酢酸塩の形成が含まれます。合成は通常、適切な出発物質を制御された条件下で反応させて目的の中間体を生成することから始まります。この中間体をトリフルオロ酢酸と反応させることにより、トリフルオロ酢酸塩が得られます。
工業的製造方法: W140 トリフルオロ酢酸塩を含むトリフルオロ酢酸塩の工業的製造は、通常、アルコール媒体中でトリフルオロ酢酸をアルカリ剤で中和することによって行われます。反応中に生成される水は共沸蒸留により除去され、残りの混合物は炭化水素で処理して無水塩の結晶を分離します .
化学反応の分析
反応の種類: W140 トリフルオロ酢酸塩は、以下を含むさまざまな化学反応を起こす可能性があります。
置換反応: トリフルオロ酢酸基は、適切な条件下で他の官能基に置換される可能性があります。
加水分解: トリフルオロ酢酸塩は、トリフルオロ酢酸と親化合物を放出して加水分解される可能性があります。
一般的な試薬と条件:
置換反応: 一般的な試薬には、アミンやアルコールなどの求核剤が含まれます。
加水分解: 酸性または塩基性条件は、トリフルオロ酢酸塩の加水分解を促進する可能性があります。
生成される主な生成物:
置換反応: 主な生成物は、反応で使用される求核剤によって異なります。
加水分解: 主な生成物は、トリフルオロ酢酸と親化合物です.
4. 科学研究への応用
W140 トリフルオロ酢酸塩は、科学研究において広く対照化合物として使用されています。その用途には以下が含まれます。
化学: スフィンゴシン-1-リン酸受容体1シグナル伝達に関わる研究に使用されます。
生物学: スフィンゴシン-1-リン酸受容体1の生物学的機能を理解するための実験における陰性対照として役立ちます。
医学: さまざまな疾患におけるスフィンゴシン-1-リン酸受容体1の役割を調査するための前臨床研究で使用されます。
科学的研究の応用
W140 trifluoroacetate salt is widely used in scientific research as a control compound. Its applications include:
Chemistry: Used in studies involving sphingosine-1-phosphate receptor 1 signaling.
Biology: Serves as a negative control in experiments to understand the biological functions of sphingosine-1-phosphate receptor 1.
Medicine: Utilized in preclinical studies to investigate the role of sphingosine-1-phosphate receptor 1 in various diseases.
Industry: Employed in the development of new pharmaceuticals targeting sphingosine-1-phosphate receptor 1.
作用機序
W140 トリフルオロ酢酸塩は、スフィンゴシン-1-リン酸受容体1に弱く結合することによってその効果を発揮します。ヒト受容体に対する結合親和性(K_i)は4.6 µMです。不活性なエナンチオマーとして、有意な生物学的活性は示しませんが、W146などの活性化合物の効果を比較するための対照として役立ちます .
類似の化合物:
W146: W140の活性なエナンチオマーであり、より高い結合親和性を持つ選択的スフィンゴシン-1-リン酸受容体1アンタゴニストです。
トリフルオロ酢酸ナトリウム: トリフルオロメチル化反応で使用されるトリフルオロ酢酸のナトリウム塩です。
トリフルオロ酢酸リチウム: さまざまな化学反応で使用される別のトリフルオロ酢酸塩です.
独自性: W140 トリフルオロ酢酸塩は、スフィンゴシン-1-リン酸受容体1に関わる研究における不活性な対照化合物としての役割のためにユニークです。有意な生物学的活性が欠如しているため、W146などの活性化合物の効果を比較するための理想的な基準点となります .
類似化合物との比較
W146: An active enantiomer of W140, which is a selective sphingosine-1-phosphate receptor 1 antagonist with a higher binding affinity.
Sodium Trifluoroacetate: A sodium salt of trifluoroacetic acid used in trifluoromethylation reactions.
Lithium Trifluoroacetate: Another trifluoroacetate salt used in various chemical reactions.
Uniqueness: W140 trifluoroacetate salt is unique due to its role as an inactive control compound in studies involving sphingosine-1-phosphate receptor 1. Its lack of significant biological activity makes it an ideal reference point for comparing the effects of active compounds like W146 .
特性
IUPAC Name |
[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N2O4P.C2HF3O2/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22;3-2(4,5)1(6)7/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22);(H,6,7)/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWCNCPWPLHFEX-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)[C@H](CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28F3N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909725-64-0 | |
| Record name | Phosphonic acid, [(3S)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]-, mono(trifluoroacetate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909725-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B570532.png)




